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Compound of Interest

Compound Name: Triacetylmethane

Cat. No.: B1294483 Get Quote

Triacetylmethane, a β-tricarbonyl compound, presents unique chemical properties that make it

a subject of interest in synthetic chemistry and materials science. This guide provides an

objective comparison of triacetylmethane with its well-known analogue, acetylacetone,

supported by experimental data. It is intended to serve as a valuable resource for researchers,

scientists, and professionals in drug development by offering detailed experimental protocols

and insights into its chemical behavior.

Physicochemical Properties: A Comparative
Overview
Triacetylmethane and acetylacetone share a core dicarbonyl structure, but the addition of a

third acetyl group in triacetylmethane significantly influences its electronic properties and

reactivity. A summary of their key physicochemical properties is presented below.
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Property Triacetylmethane Acetylacetone Source(s)

Molecular Formula C₇H₁₀O₃ C₅H₈O₂ [1]

Molecular Weight 142.15 g/mol 100.12 g/mol [1]

Boiling Point 96-97 °C at 15 torr 140.4 °C [2][3]

Density 1.0591 g/cm³ 0.975 g/mL at 25 °C [2][3]

pKa (in water) 5.81 8.99 [4][5]

Keto-Enol Tautomerism: A Spectroscopic
Comparison
A key feature of both triacetylmethane and acetylacetone is their existence as a mixture of

keto and enol tautomers in solution. The equilibrium between these forms is influenced by the

solvent.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for quantifying the keto-enol equilibrium.

The distinct chemical shifts of the methine and enolic protons allow for the determination of the

relative abundance of each tautomer.

¹H NMR Data (CDCl₃)
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Compound Tautomer Proton
Chemical Shift
(ppm)

Source(s)

Triacetylmethane Keto CH ~3.8

CH₃ ~2.2

Enol OH ~17.0

CH₃ ~2.1, ~2.5

Acetylacetone Keto CH₂ 3.6 [6]

CH₃ 2.2 [6]

Enol =CH 5.5

OH 15.5

CH₃ 2.0

Infrared (IR) Spectroscopy
IR spectroscopy provides characteristic vibrational frequencies for the functional groups

present in both the keto and enol forms. The presence and position of carbonyl (C=O) and

hydroxyl (O-H) stretching bands are particularly informative.

Key IR Absorption Bands (cm⁻¹)

Functional Group
Triacetylmethane
(predicted)

Acetylacetone Source(s)

C=O (Keto) ~1730, ~1710 1728, 1708 [7]

C=C (Enol) ~1610 1606 [7]

C=O (Enol,

conjugated)
hidden under C=C hidden under C=C [7]

O-H (Enol, H-bonded) broad, ~3200-2400 broad, ~3200-2400 [7]
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Experimental Protocols
Synthesis of Triacetylmethane
This protocol describes the synthesis of triacetylmethane via the acylation of acetylacetone.

Materials:

Acetylacetone

Acetic anhydride

Sodium metal

Anhydrous diethyl ether

Hydrochloric acid (concentrated)

Sodium bicarbonate (saturated solution)

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Separatory funnel

Distillation apparatus

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in

anhydrous diethyl ether.

Slowly add acetylacetone to the sodium ethoxide solution with stirring.

Add acetic anhydride dropwise to the reaction mixture.

Reflux the mixture for 2 hours.
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Cool the reaction mixture to room temperature and carefully quench with water.

Acidify the aqueous layer with concentrated hydrochloric acid.

Extract the product with diethyl ether.

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by vacuum distillation.

Characterization by ¹H NMR Spectroscopy
This protocol outlines the analysis of the keto-enol tautomerism of triacetylmethane using ¹H

NMR.

Materials:

Synthesized triacetylmethane

Deuterated chloroform (CDCl₃)

NMR tubes

NMR spectrometer

Procedure:

Prepare a solution of triacetylmethane in CDCl₃ in an NMR tube.

Acquire a ¹H NMR spectrum.

Identify the peaks corresponding to the keto and enol forms.

Integrate the signals for the methine proton of the keto form and the vinylic proton of the enol

form.
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Calculate the percentage of each tautomer and the equilibrium constant (K = [enol]/[keto]).

Logical Relationships and Workflows
Keto-Enol Tautomerism of Triacetylmethane
The equilibrium between the keto and enol forms of triacetylmethane is a dynamic process

influenced by solvent polarity.

Caption: Equilibrium between the keto and enol tautomers of triacetylmethane.

Experimental Workflow: Synthesis and Purification of
Triacetylmethane
The synthesis of triacetylmethane involves a series of steps from reaction to purification.

Caption: Workflow for the synthesis and purification of triacetylmethane.

Application in Heterocyclic Synthesis: Pyrimidine
Formation
Triacetylmethane can serve as a precursor in the synthesis of heterocyclic compounds like

pyrimidines through condensation reactions.[2]

Caption: Pathway for the synthesis of pyrimidines using triacetylmethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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